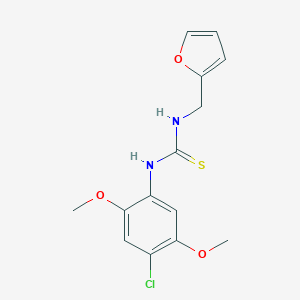![molecular formula C20H27N3O5S2 B216510 N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B216510.png)
N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide, commonly known as DASPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASPA is a sulfonylurea compound that has been synthesized through a multistep process and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of DASPA is not fully understood, but it is believed to act through various pathways. DASPA has been shown to inhibit the activity of sulfonylurea receptors in the pancreas, which leads to a decrease in insulin secretion. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. DASPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
DASPA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. DASPA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DASPA in lab experiments are its potential therapeutic applications and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using DASPA in lab experiments include its complex synthesis process, potential toxicity, and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of DASPA. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to explore its potential as a treatment for various inflammatory and metabolic disorders. Additionally, there is a need for further studies on the toxicity of DASPA and its potential side effects. Overall, the study of DASPA has the potential to lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of DASPA involves a multistep process that includes the reaction of aniline with chlorosulfonic acid, followed by the reaction of the resulting product with dipropylamine and 4-aminobenzenesulfonamide. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of DASPA is a complex process that requires significant expertise and attention to detail.
Wissenschaftliche Forschungsanwendungen
DASPA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. DASPA has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
Molekularformel |
C20H27N3O5S2 |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
N-[4-[[4-(dipropylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H27N3O5S2/c1-4-14-23(15-5-2)30(27,28)20-12-8-18(9-13-20)22-29(25,26)19-10-6-17(7-11-19)21-16(3)24/h6-13,22H,4-5,14-15H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
VKJRKGUFSHZYGO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)


![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)





![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)